Cas no 83025-11-0 (3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate)

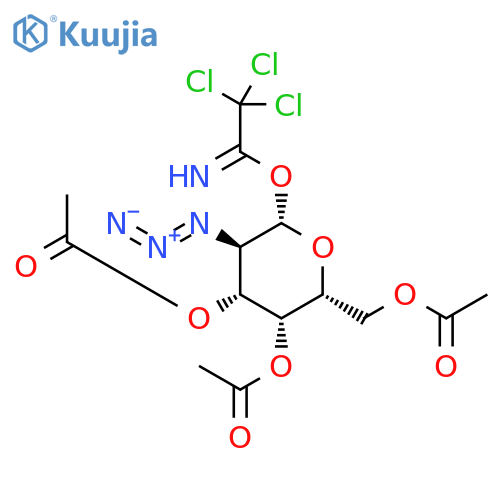

83025-11-0 structure

商品名:3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate

CAS番号:83025-11-0

MF:C14H17Cl3N4O8

メガワット:475.6657807827

MDL:MFCD08274530

CID:4659728

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate 化学的及び物理的性質

名前と識別子

-

- (2R,3R,4R,5R,6S)-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate(WXC08710)

- (2R,3R,4R,5R,6S)-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate

- b-D-Galactopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate1-(2,2,2-trichloroethanimidate)

- 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate

-

- MDL: MFCD08274530

- インチ: 1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10+,11-,12+/m1/s1

- InChIKey: NXSDPOSAOAWHFZ-ZIQFBCGOSA-N

- ほほえんだ: O([C@@H]1[C@H]([C@H](OC(=N)C(Cl)(Cl)Cl)O[C@H](COC(=O)C)[C@@H]1OC(=O)C)N=[N+]=[N-])C(=O)C

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281734-2g |

O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate |

83025-11-0 | 98% | 2g |

¥18868.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281734-5g |

O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate |

83025-11-0 | 98% | 5g |

¥32814.00 | 2024-07-28 | |

| TRC | T207095-500mg |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate |

83025-11-0 | 500mg |

$ 545.00 | 2022-06-03 | ||

| A2B Chem LLC | AI56811-2g |

O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate |

83025-11-0 | 2g |

$627.00 | 2024-04-19 | ||

| eNovation Chemicals LLC | D582230-5g |

O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate |

83025-11-0 | 97% | 5g |

$2850 | 2025-02-22 | |

| TRC | T207095-2000mg |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate |

83025-11-0 | 2g |

$ 1445.00 | 2022-06-03 | ||

| TRC | T207095-1000mg |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate |

83025-11-0 | 1g |

$ 905.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281734-250mg |

O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate |

83025-11-0 | 98% | 250mg |

¥4440.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281734-1g |

O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate |

83025-11-0 | 98% | 1g |

¥12027.00 | 2024-07-28 | |

| A2B Chem LLC | AI56811-500mg |

O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate |

83025-11-0 | 500mg |

$227.00 | 2024-04-19 |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

83025-11-0 (3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate) 関連製品

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量